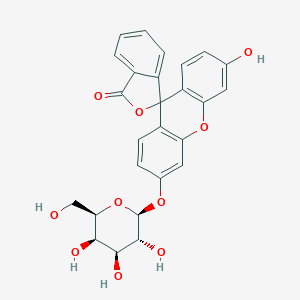

Fluorescein mono-beta-d-galactopyranoside

Description

Properties

IUPAC Name |

3'-hydroxy-6'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21+,22+,23-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPYQLPZPLBOLF-GBLLEDPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907340 | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102286-67-9 | |

| Record name | Fluorescein monogalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102286679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Fluorescein Mono-β-D-Galactopyranoside (FMG) for β-Galactosidase Activity Assays

This guide provides an in-depth exploration of Fluorescein mono-β-D-galactopyranoside (FMG), a fluorogenic substrate essential for the sensitive detection of β-galactosidase activity. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanism of action of FMG, offers practical insights for experimental design, and presents a validated protocol for its application.

Introduction: The Significance of FMG in Enzymatic Assays

Fluorescein mono-β-D-galactopyranoside (FMG) is a key tool in molecular biology and diagnostics, primarily utilized for the quantification of β-galactosidase activity. The lacZ gene, encoding for β-galactosidase, is a widely used reporter gene in studies of gene expression and regulation. The ability to sensitively and accurately measure the activity of its protein product is therefore of paramount importance. FMG's utility stems from its clever chemical design: a non-fluorescent molecule that, upon enzymatic cleavage, liberates the highly fluorescent compound, fluorescein.[1][2] This enzymatic conversion forms the basis of a highly sensitive, continuous assay for β-galactosidase activity.

The core principle lies in the transition from a non-fluorescent state to a fluorescent one, which allows for real-time monitoring of enzyme kinetics and endpoint measurements with a high signal-to-noise ratio. This makes FMG particularly advantageous for high-throughput screening and applications where enzyme concentrations are low.

The Molecular Mechanism of Action: A Step-by-Step Hydrolysis

The enzymatic hydrolysis of FMG by β-galactosidase is a specific and efficient catalytic process. The overall reaction involves the cleavage of the β-glycosidic bond linking the galactose moiety to the fluorescein molecule.

Figure 1: Enzymatic hydrolysis of FMG by β-galactosidase.

The catalytic process can be broken down into the following key steps:

-

Substrate Binding: FMG binds to the active site of the β-galactosidase enzyme. This binding is specific for the β-galactopyranoside structure.

-

Glycosidic Bond Cleavage: Within the active site, a nucleophilic attack, typically by a glutamate residue, on the anomeric carbon of the galactose moiety is initiated. This is facilitated by a general acid catalysis, often involving another glutamate residue, which protonates the glycosidic oxygen. This concerted action leads to the cleavage of the bond between galactose and fluorescein.

-

Formation of a Covalent Intermediate: A transient covalent galactosyl-enzyme intermediate is formed.

-

Release of Fluorescein: The fluorescein molecule, now de-glycosylated, is released from the active site. In its free form, and at an appropriate pH, fluorescein exhibits intense fluorescence.[3]

-

Hydrolysis of the Intermediate: A water molecule enters the active site and, activated by a basic residue (the initial nucleophile now deprotonated), hydrolyzes the galactosyl-enzyme intermediate.

-

Release of Galactose and Enzyme Regeneration: Galactose is released from the active site, and the enzyme is regenerated to its initial state, ready to bind another FMG molecule.

This catalytic cycle results in the accumulation of fluorescein, and the rate of its formation is directly proportional to the β-galactosidase activity under substrate-saturating conditions.

Quantitative Analysis: Spectral Properties and Kinetic Parameters

The utility of FMG as a substrate is underpinned by the distinct spectral properties of its hydrolytic product, fluorescein.

Table 1: Spectral Properties of Fluorescein

| Parameter | Wavelength (nm) | Reference |

| Peak Excitation | 498 | [4] |

| Peak Emission | 517 | [4] |

Note: The spectral properties of fluorescein are pH-dependent, with optimal fluorescence in the slightly alkaline range.[3]

Table 2: Kinetic Parameters for β-Galactosidase with FMG

| Parameter | Value | Reference |

| Michaelis-Menten Constant (Km) | 117.6 µM | [1] |

| Catalytic Rate (kcat) | 22.7 µmol·min-1·mg-1 | [1] |

The Km value indicates the substrate concentration at which the reaction rate is half of Vmax, providing insight into the affinity of the enzyme for the substrate. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

Experimental Protocol: A Validated Assay for β-Galactosidase Activity

This protocol provides a robust method for the determination of β-galactosidase activity in cell lysates using FMG.

Reagent Preparation

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.5, containing 10 mM KCl, 1 mM MgSO4, and 50 mM β-mercaptoethanol. The inclusion of β-mercaptoethanol is crucial for maintaining the reducing environment necessary for optimal enzyme activity.

-

FMG Stock Solution: Prepare a 10 mM stock solution of FMG in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Store protected from light at -20°C.

-

Stop Solution: 1 M sodium carbonate. This raises the pH, which both stops the enzymatic reaction and enhances the fluorescence of the liberated fluorescein.

-

Cell Lysate: Prepare cell lysates using a suitable lysis buffer compatible with β-galactosidase activity (e.g., a buffer containing a non-ionic detergent like Triton X-100).

Assay Procedure

Figure 2: Workflow for β-galactosidase assay using FMG.

-

Prepare a standard curve: A standard curve using known concentrations of fluorescein should be prepared to convert relative fluorescence units (RFUs) to molar concentrations of the product.

-

Set up the reaction: In a 96-well microplate, add 50 µL of cell lysate (or purified enzyme) to each well. Include appropriate controls, such as a blank with lysis buffer only and a negative control with lysate from untransfected or mock-transfected cells.

-

Initiate the reaction: Add 50 µL of a 2X FMG working solution (e.g., 200 µM in Assay Buffer) to each well to start the reaction. The final FMG concentration should be at or above the Km to ensure the reaction rate is not substrate-limited.

-

Incubate: Incubate the plate at 37°C for a suitable period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction: Add 50 µL of 1 M sodium carbonate to each well to stop the reaction.

-

Measure fluorescence: Read the fluorescence in a microplate reader with excitation and emission wavelengths set appropriately for fluorescein (e.g., Ex: 490 nm, Em: 520 nm).

Data Analysis

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

Use the fluorescein standard curve to determine the concentration of fluorescein produced in each well.

-

Calculate the β-galactosidase activity, typically expressed as units per milligram of total protein (e.g., nmol of fluorescein produced per minute per mg of protein).

Considerations for Assay Optimization and Troubleshooting

-

Substrate Concentration: For kinetic studies, it is essential to use a range of FMG concentrations around the Km value. For endpoint assays, a concentration well above the Km (e.g., 5-10 times Km) is recommended to ensure zero-order kinetics with respect to the substrate.

-

pH: The pH of the assay buffer should be optimized for the specific β-galactosidase being studied. E. coli β-galactosidase generally has a pH optimum around 7.0-7.5.

-

Inner Filter Effect: At high concentrations of FMG or fluorescein, the fluorescence signal may be quenched due to the inner filter effect. This is particularly relevant when using front-face detection in a fluorescence plate reader, which can mitigate this issue.[1]

-

Stability of FMG: FMG solutions should be protected from light and stored at -20°C to prevent degradation. Repeated freeze-thaw cycles should be avoided.

-

Endogenous Enzyme Activity: It is crucial to include a control of mock-transfected or untransfected cells to account for any endogenous β-galactosidase activity.

Conclusion

Fluorescein mono-β-D-galactopyranoside is a highly effective and sensitive substrate for the measurement of β-galactosidase activity. A thorough understanding of its mechanism of action, coupled with a well-designed and optimized experimental protocol, enables researchers to obtain accurate and reproducible data. The principles and methodologies outlined in this guide provide a solid foundation for the successful application of FMG in a wide range of research and development settings.

References

-

Wikipedia. (n.d.). Fluorescein. Retrieved from [Link]

- Delori, F. C., & Ben-Sira, I. (1975). Excitation and emission spectra of fluorescein dye in the human ocular fundus. Investigative Ophthalmology & Visual Science, 14(6), 487-492.

- Cercek, L., Cercek, B., & Ockey, C. H. (1978). Fluorescein excitation and emission polarization spectra in living cells: changes during the cell cycle. Biophysical Journal, 23(3), 395-405.

-

Purdue University Cytometry Laboratories. (n.d.). Fluorescein spectral characteristics. Retrieved from [Link]

- Chen, W., et al. (1991).

- Sarkar, P., et al. (2012). Monogalactopyranosides of fluorescein and fluorescein methyl ester: synthesis, enzymatic hydrolysis by biotnylated β-galactosidase, and determination of translational diffusion coefficient.

- Huang, Z. J. (1991). Kinetic fluorescence measurement of fluorescein di-beta-D-galactoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme. Biochemistry, 30(35), 8535-8540.

-

Interchim. (n.d.). Fluorescent β-GalactosidaseGalactosidase substrates. Retrieved from [Link]

- Rotman, B., Zderic, J. A., & Edelstein, M. (1963). Fluorogenic substrates for beta-D-galactosidases and phosphatases derived from flurescein (3,6-dihydroxyfluoran) and its monomethylether.

- Urano, Y., et al. (2011). Detection of LacZ-Positive Cells in Living Tissue with Single-Cell Resolution.

-

ACS Publications. (n.d.). Kinetic assay of fluorescein mono-.beta.-D-galactoside hydrolysis by .beta.-galactosidase: a front-face measurement for strongly absorbing fluorogenic substrates. Retrieved from [Link]

-

AnaSpec. (n.d.). FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg. Retrieved from [Link]

Sources

- 1. Kinetic assay of fluorescein mono-beta-D-galactoside hydrolysis by beta-galactosidase: a front-face measurement for strongly absorbing fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Fluorescein - Wikipedia [en.wikipedia.org]

- 4. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

A Technical Guide to Fluorescein Mono-β-D-Galactopyranoside (FMG): Synthesis, Structure, and Application in β-Galactosidase Assays

This guide provides an in-depth exploration of Fluorescein mono-β-D-galactopyranoside (FMG), a pivotal fluorogenic substrate for the sensitive detection of β-galactosidase activity. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical architecture of FMG, a comprehensive synthetic pathway with mechanistic insights, and a validated protocol for its application in enzymatic assays.

Introduction: The Significance of FMG in Reporter Gene Assays

Fluorescein mono-β-D-galactopyranoside (FMG) is a synthetic substrate that, upon enzymatic cleavage by β-galactosidase, liberates the highly fluorescent molecule, fluorescein. This process provides a robust and sensitive method for quantifying β-galactosidase activity, which is a cornerstone of numerous biological assays. The lacZ gene, encoding for β-galactosidase, is a widely utilized reporter gene in molecular biology to study gene expression and regulation. The enzymatic activity of β-galactosidase on FMG results in a measurable fluorescent signal, enabling the quantification of gene expression levels. FMG is particularly valuable for enzymatic analyses where first-order kinetics are desired.

Chemical Structure and Physicochemical Properties

FMG is comprised of a fluorescein molecule linked to a galactose sugar moiety via a β-glycosidic bond. The non-fluorescent nature of the intact FMG molecule is attributed to the glycosidic linkage at one of the phenolic hydroxyl groups of fluorescein, which disrupts the conjugated π-system responsible for its fluorescence.

IUPAC Name: 3'-hydroxy-6'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one.

Synonyms: FMGal, Fluorescein mono-beta-D-galactoside, Fluorescein monogalactoside[1][2][3].

| Property | Value | Source |

| CAS Number | 102286-67-9 | [1] |

| Molecular Formula | C₂₆H₂₂O₁₀ | [2] |

| Molecular Weight | 494.4 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, ethanol, and water | |

| Excitation Wavelength (λex) | ~452 nm (in DMSO) | [1] |

| Emission Wavelength (λem) | ~518 nm (in DMSO) | [1] |

Synthesis of Fluorescein Mono-β-D-Galactopyranoside: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of FMG is a multi-step process that involves the protection of the galactose hydroxyl groups, glycosylation of fluorescein, and subsequent deprotection to yield the final product. The following protocol is based on established glycosylation methodologies, such as the Koenigs-Knorr reaction, adapted for fluorescein.

Synthesis Workflow Diagram

Caption: Synthetic route for Fluorescein mono-β-D-galactopyranoside.

Experimental Protocol

Part 1: Glycosylation of Fluorescein with Acetobromogalactose (Koenigs-Knorr Reaction)

The Koenigs-Knorr reaction is a classic method for the formation of a glycosidic bond. In this step, the hydroxyl group of fluorescein acts as a nucleophile, attacking the anomeric carbon of the glycosyl halide (acetobromogalactose). The reaction is typically promoted by a heavy metal salt, such as silver triflate (AgOTf), which acts as a halide acceptor, facilitating the formation of a reactive oxocarbenium ion intermediate.

Materials:

-

Fluorescein

-

α-Acetobromogalactose (2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide)

-

Silver trifluoromethanesulfonate (AgOTf)

-

3 Å Molecular Sieves

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylamine (TEA)

-

tert-Butoxycarbonyl anhydride ((Boc)₂O)

-

Tetrahydrofuran (THF)

Procedure:

-

Protection of Fluorescein (optional but recommended for improved yield and regioselectivity): To a solution of fluorescein in anhydrous THF, add triethylamine and tert-butoxycarbonyl anhydride. Stir the reaction mixture at room temperature for 20 hours. This step protects one of the hydroxyl groups, directing the glycosylation to the other.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add freshly activated 3 Å molecular sieves.

-

To the flask, add a solution of the protected (or unprotected) fluorescein in anhydrous dichloromethane.

-

Add α-acetobromogalactose to the reaction mixture.

-

Cool the mixture to -10 °C using an appropriate cooling bath.

-

Slowly add a solution of silver triflate in anhydrous dichloromethane to the reaction mixture with constant stirring. The AgOTf acts as a promoter, facilitating the departure of the bromide and the formation of the glycosidic bond.

-

Allow the reaction to proceed at -10 °C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a few drops of water.

-

Filter the reaction mixture through a pad of Celite to remove the molecular sieves and silver salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated FMG intermediate.

Part 2: Deacetylation of the Glycosylated Intermediate (Zemplén Deacetylation)

The Zemplén deacetylation is a widely used method for the removal of acetyl protecting groups from carbohydrates under mild, basic conditions. A catalytic amount of sodium methoxide in methanol is used to achieve this transformation.

Materials:

-

Crude acetylated FMG intermediate

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)

-

Amberlite IR120 (H⁺ form) resin

Procedure:

-

Dissolve the crude acetylated FMG intermediate in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Add a catalytic amount of sodium methoxide solution dropwise while stirring.

-

Monitor the reaction progress by TLC until all the starting material is consumed.

-

Neutralize the reaction mixture by adding Amberlite IR120 (H⁺ form) resin until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude FMG.

Part 3: Purification of Fluorescein Mono-β-D-Galactopyranoside

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Column chromatography is a standard method for this purpose.

Materials:

-

Crude FMG

-

Silica gel for column chromatography

-

Eluent system (e.g., a gradient of methanol in dichloromethane)

Procedure:

-

Prepare a silica gel column using a suitable slurry packing method with the chosen eluent system.

-

Dissolve the crude FMG in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure Fluorescein mono-β-D-galactopyranoside as a solid.

Characterization

The identity and purity of the synthesized FMG should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Application: Fluorometric Assay for β-Galactosidase Activity

FMG is a highly sensitive substrate for the detection of β-galactosidase activity. The following protocol provides a general guideline for a fluorometric assay in a 96-well plate format.

Enzymatic Reaction and Signal Generation

Caption: Principle of β-galactosidase activity detection using FMG.

Experimental Protocol

Materials:

-

Fluorescein mono-β-D-galactopyranoside (FMG) stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., PBS, pH 7.4, or a specific buffer optimized for the β-galactosidase being studied)

-

β-Galactosidase enzyme standard (for creating a standard curve)

-

Samples containing unknown β-galactosidase activity (e.g., cell lysates)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a Standard Curve:

-

Perform serial dilutions of the β-galactosidase enzyme standard in the assay buffer to create a range of known concentrations.

-

Add a fixed volume of each standard dilution to separate wells of the 96-well plate.

-

-

Prepare Samples:

-

Dilute the samples containing unknown β-galactosidase activity in the assay buffer to ensure the final reading falls within the linear range of the standard curve.

-

Add a fixed volume of each diluted sample to separate wells of the plate.

-

Include a "no enzyme" control well containing only the assay buffer.

-

-

Prepare FMG Working Solution:

-

Dilute the FMG stock solution in the assay buffer to the desired final working concentration (e.g., 100 µM). Prepare this solution fresh before use and protect it from light.

-

-

Initiate the Reaction:

-

Add a fixed volume of the FMG working solution to all wells (standards, samples, and control) to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the β-galactosidase activity (e.g., 37 °C) for a specific period (e.g., 30-60 minutes). The incubation time may need to be optimized based on the enzyme activity in the samples. Protect the plate from light during incubation.

-

-

Measure Fluorescence:

-

After incubation, measure the fluorescence intensity of each well using a microplate reader with excitation set to approximately 452 nm and emission set to approximately 518 nm.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the "no enzyme" control from all other readings to correct for background fluorescence.

-

Plot the fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.

-

Use the standard curve to determine the β-galactosidase activity in the unknown samples.

-

Conclusion

Fluorescein mono-β-D-galactopyranoside is an indispensable tool for researchers requiring sensitive and quantitative measurement of β-galactosidase activity. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol grounded in established chemical principles, and a practical guide for its application in fluorometric assays. By understanding the causality behind the experimental choices in both its synthesis and application, researchers can confidently employ FMG to achieve reliable and reproducible results in their studies of gene expression and other biological processes.

References

-

ResearchGate. (n.d.). Glycosylation of Fluorescein. Retrieved from [Link]

-

NCBI. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

Interchim. (n.d.). Fluorescent β-Galactosidase Substrates. Retrieved from [Link]

-

G-Biosciences. (n.d.). Fluorescent β-Galactosidase Assay (MUG). Retrieved from [Link]

-

Anaspec. (n.d.). FDG β-Galactosidase Assay Kit Fluorimetric. Retrieved from [Link]

-

Assay Genie. (n.d.). Beta Galactosidase (β-Gal) Activity Assay Kit (Fluorometric) (#BN01038). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014831). Retrieved from [Link][4]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

PubMed. (2012). Monogalactopyranosides of fluorescein and fluorescein methyl ester: synthesis, enzymatic hydrolysis by biotnylated β-galactosidase, and determination of translational diffusion coefficient. Retrieved from [Link]

Sources

A Technical Guide to the Enzymatic Cleavage of Fluorescein di-β-D-galactopyranoside (FMG) by β-Galactosidase

This guide provides an in-depth exploration of the enzymatic cleavage of Fluorescein di-β-D-galactopyranoside (FMG) by β-galactosidase, a cornerstone technique in molecular biology and drug discovery. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying principles, a robust experimental framework, and practical insights into this widely used reporter gene assay.

Introduction: The Significance of β-Galactosidase as a Reporter Enzyme

β-Galactosidase, encoded by the lacZ gene in E. coli, is a hydrolase that catalyzes the breakdown of β-galactosides into monosaccharides.[1] Its utility as a reporter enzyme is well-established, owing to its high stability, resistance to proteolytic degradation, and the availability of a multitude of substrates that generate detectable signals upon cleavage.[1][2] By placing the lacZ gene under the control of a specific promoter or regulatory element, the expression of β-galactosidase can be used as a proxy for gene expression levels or the activity of signaling pathways.[1] This has made β-galactosidase assays indispensable for applications ranging from fundamental research in gene regulation to high-throughput screening in drug discovery.[1][3][4]

While chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) are commonly used, fluorogenic substrates offer significantly higher sensitivity.[5][6] Among these, Fluorescein di-β-D-galactopyranoside (FDG) and its intermediate, Fluorescein mono-β-D-galactopyranoside (FMG), are paramount.[6][7] The enzymatic hydrolysis of these non-fluorescent precursors yields the highly fluorescent molecule fluorescein, enabling sensitive and quantitative measurements of enzyme activity.[6][7]

The Enzymatic Reaction: A Stepwise Hydrolysis

The cleavage of FDG by β-galactosidase is a two-step process. First, β-galactosidase hydrolyzes one of the galactose moieties from the non-fluorescent FDG molecule to produce the intermediate, FMG.[7] Subsequently, the enzyme cleaves the second galactose residue from FMG, releasing the highly fluorescent fluorescein.[7] The increase in fluorescence is directly proportional to the amount of fluorescein produced and, therefore, to the activity of the β-galactosidase enzyme.

Catalytic Mechanism of β-Galactosidase

The catalytic mechanism of E. coli β-galactosidase involves two key glutamic acid residues within the active site: Glu461 acting as a proton donor and Glu537 acting as a nucleophile.[8] The process can be summarized in two main steps:

-

Galactosylation: Glu537 performs a nucleophilic attack on the anomeric carbon of the galactose residue of the substrate, while Glu461 donates a proton to the glycosidic oxygen. This results in the formation of a covalent galactosyl-enzyme intermediate and the release of the aglycone (in this case, fluorescein monoglactoside, and subsequently fluorescein).[8]

-

Degalactosylation: A water molecule, activated by Glu461 acting as a general base, attacks the anomeric carbon of the galactosyl-enzyme intermediate. This hydrolyzes the covalent bond, releasing galactose and regenerating the free enzyme for another catalytic cycle.[8]

Key Experimental Parameters and Optimization

The activity of β-galactosidase is influenced by several factors, and optimizing these parameters is crucial for obtaining accurate and reproducible results.

pH and Temperature

The optimal pH and temperature for β-galactosidase activity can vary depending on the source of the enzyme. For E. coli β-galactosidase, the optimal pH is generally around 7.0 to 7.5.[9][10] The optimal temperature is typically 37°C.[10][11] However, enzymes from other organisms can have different optima. For instance, β-galactosidase from Aspergillus niger has an optimal pH between 3.0 and 5.0 and an optimal temperature between 55°C and 60°C.[12][13] It is therefore essential to determine the optimal conditions for the specific enzyme being used.

| Parameter | Organism Source | Optimal Range | Reference(s) |

| pH | E. coli | 7.0 - 7.5 | [9][10] |

| Lactobacillus plantarum | 6.5 - 7.5 | [14] | |

| Aspergillus niger | 3.0 - 5.0 | [12][13] | |

| Temperature | E. coli | 37°C | [10][11] |

| Lactobacillus plantarum | 50°C | [14] | |

| Aspergillus niger | 50°C - 60°C | [12][13] |

Enzyme and Substrate Concentration

The rate of the enzymatic reaction is dependent on both the enzyme and substrate concentrations, following Michaelis-Menten kinetics.[15] It is important to ensure that the substrate concentration is not limiting and that the enzyme concentration is within the linear range of the assay. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) provide valuable information about the enzyme's affinity for the substrate and its catalytic efficiency. For the hydrolysis of FMG by β-galactosidase, the Km has been determined to be 117.6 µM with a kcat of 22.7 µmol·min-1·mg-1.[15] For the initial hydrolysis of FDG to FMG, the Km is 18.0 µM and the kcat is 1.9 µmol·min-1·mg-1.[16]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for performing a β-galactosidase assay using FMG as the substrate. It is recommended to optimize the conditions for your specific experimental setup.

Reagent Preparation

-

Lysis Buffer: (e.g., 100 mM sodium phosphate, pH 7.5, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol). The inclusion of β-mercaptoethanol is important for maintaining enzyme activity.

-

FMG Stock Solution: Prepare a concentrated stock solution of FMG (e.g., 10 mM) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

-

Reaction Buffer: (e.g., 100 mM sodium phosphate, pH 7.5, 10 mM KCl, 1 mM MgSO4).

-

Stop Solution: 1 M Sodium Carbonate (Na2CO3).

Cell Lysis

-

Harvest Cells: For adherent cells, wash with phosphate-buffered saline (PBS) and then lyse directly in the plate. For suspension cells, pellet the cells by centrifugation and wash with PBS before lysis.

-

Lyse Cells: Resuspend the cell pellet in an appropriate volume of Lysis Buffer. The volume will depend on the cell number.

-

Incubate: Incubate the lysate on ice for a specified time (e.g., 15-30 minutes) with occasional vortexing to ensure complete lysis.

-

Clarify Lysate: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C to pellet cell debris.

-

Collect Supernatant: Carefully transfer the supernatant, which contains the cell extract with β-galactosidase, to a new tube.

Enzymatic Assay

-

Prepare Reaction Mix: In a microplate well or cuvette, add the cell extract to the Reaction Buffer. The volume of extract will need to be optimized to ensure the reaction rate is within the linear range of the assay.

-

Pre-incubate: Pre-incubate the reaction mix at the optimal temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add the FMG substrate to the reaction mix to a final concentration that is ideally at or above the Km (e.g., 100-200 µM).

-

Monitor Fluorescence: Measure the fluorescence at appropriate excitation and emission wavelengths for fluorescein (Ex/Em: ~490/515 nm) over time.[7] Kinetic reads are preferred to obtain the reaction rate.

-

Stop Reaction (Optional for Endpoint Assays): If performing an endpoint assay, stop the reaction after a defined time by adding the Stop Solution. The high pH of the sodium carbonate will denature the enzyme and ensure the fluorescence of fluorescein is stable.

-

Read Fluorescence: Measure the final fluorescence.

Data Analysis and Interpretation

For kinetic assays, the rate of the reaction is determined by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve. This rate is then typically normalized to the total protein concentration of the cell lysate to account for variations in cell number and lysis efficiency. The protein concentration can be determined using a standard protein assay, such as the Bradford or BCA assay.

The specific activity of β-galactosidase is often expressed in Miller units, although for fluorometric assays, it is more common to express it as the change in fluorescence units per minute per milligram of protein.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| No or low signal | Inactive enzyme | Ensure proper storage and handling of the enzyme/lysate. Check the activity of a positive control. | [17] |

| Incorrect buffer pH or temperature | Verify the pH of all buffers and ensure the incubation temperature is optimal for the enzyme. | [11][17] | |

| Substrate degradation | Protect the FMG stock solution from light and repeated freeze-thaw cycles. | ||

| Insufficient cell lysis | Optimize the lysis procedure; consider using a more stringent lysis buffer or mechanical disruption methods. | ||

| High background fluorescence | Autofluorescence of cell lysate | Include a control with lysate but no substrate to measure and subtract background fluorescence. | |

| Contamination of reagents | Use high-purity reagents and water. | ||

| Substrate hydrolysis | Prepare fresh substrate solutions. | ||

| Non-linear reaction rate | Substrate depletion | Use a higher initial substrate concentration or dilute the enzyme/lysate. | [18] |

| Enzyme instability | Check the stability of the enzyme under the assay conditions. Add protease inhibitors to the lysis buffer. | ||

| Product inhibition | Dilute the enzyme/lysate to keep product concentration low. |

Conclusion

The enzymatic cleavage of FMG by β-galactosidase provides a highly sensitive and quantitative method for measuring gene expression and enzyme activity. By understanding the underlying principles of the reaction, carefully optimizing experimental parameters, and following a robust protocol, researchers can obtain reliable and reproducible data. This technical guide serves as a comprehensive resource to empower scientists in leveraging the full potential of this powerful assay in their research and development endeavors.

References

- Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807.

- Juers, D. H., Hakda, S., Matthews, B. W., & Huber, R. E. (2001). The refined crystal structure of β-galactosidase from Escherichia coli at 1.7 Å resolution. Journal of molecular biology, 309(3), 767-777.

- Sedzro, D. M., Bellah, S. M. F., Akbar, H., & Billah, S. M. S. (2018). Structure, Function, Application and Modification Strategy of β–Galactosidase. J Multidis Res Rev, 1(1), 10-16.

- Juers, D. H., Rob, B., & Matthews, B. W. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807.

- Sedzro, D. M., Bellah, S. M. F., Akbar, H., & Billah, S. M. S. (2018). Structure, Function, Application and Modification Strategy of β–Galactosidase. Journal of Multidisciplinary Research and Review, 1(1), 10-16.

- Huang, Z. J. (1995). Kinetic assay of fluorescein mono-beta-D-galactoside hydrolysis by beta-galactosidase: a front-face measurement for strongly absorbing fluorogenic substrates. Analytical biochemistry, 229(1), 12-16.

- Vojinović, V., Dimitrijević, A., & Jankov, R. (2016). Optimization of β-galactosidase production from lactic acid bacteria. Hemijska industrija, 70(3), 297-304.

- Huang, Z. J. (1991). Kinetic fluorescence measurement of fluorescein di-beta-D-galactopyranoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme. Biochemistry, 30(35), 8535-8540.

- Hassan, A., & Ali, S. (2015). The effect of temperature on β-galactosidase activity. Journal of Biology and Life Science, 6(2), 114-123.

- Al-Jazairi, M. I., & Al-Azawi, A. M. (2015). Optimization of β-galactosidase production by response surface methodology using locally isolated Kluyveromyces marxianus.

- da Silva, T. M., de Souza, R. L., de Farias, F. C., & de Souza, R. R. (2019). Optimization and partial purification of beta-galactosidase production by Aspergillus niger isolated from Brazilian soils using soybean residue. Folia microbiologica, 64(3), 355-364.

-

Boster Biological Technology. (n.d.). β-Galactosidase Assay: Scientific Insights and Industrial Applications. Retrieved from [Link]

-

AnaSpec. (n.d.). FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg. Retrieved from [Link]

- Cohen, R., & Yeung, W. (2000). A rapid enzyme assay for beta-galactosidase using optically gated sample introduction on a microfabricated chip. Analytical chemistry, 72(18), 4421-4427.

-

Roth Lab. (n.d.). β-GALACTOSIDASE (LACZ) ASSAY. Retrieved from [Link]

-

ResearchGate. (2018, January 15). Problems obtaining reliable results using B-Galactosidase assay checking promoter expression?. Retrieved from [Link]

-

Reddit. (2023, March 19). B-gal assay troubleshooting. Retrieved from [Link]

-

Roth Lab. (2000, September 7). Beta-Galactosidase Activity Assay. Retrieved from [Link]

- Chadwick, R. W., Allison, J. C., Talley, D. L., & George, S. E. (1993). Possible errors in assay for beta-glycosidase activity. Drug and chemical toxicology, 16(1), 67–77.

-

OpenWetWare. (n.d.). Beta-galactosidase Kinetics. Retrieved from [Link]

-

Cold Spring Harbor Protocols. (n.d.). B-Gal Assay. Retrieved from [Link]

-

Bartleby. (n.d.). Enzyme Kinetics of Beta-Galactosidase. Retrieved from [Link]

-

Agilent. (n.d.). β–Galactosidase Assay Kit. Retrieved from [Link]

- Uniyal, S., & Singh, P. K. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. 3 Biotech, 6(1), 89.

- Husain, Q. (2010). Beta galactosidases and their potential applications: a review. Critical reviews in biotechnology, 30(1), 41-62.

- Poór, P., Kunsági-Máté, S., Ördög, A., & Takó, M. (2021). β-Galactosidase-Producing Isolates in Mucoromycota: Screening, Enzyme Production, and Applications for Functional Oligosaccharide Synthesis. Journal of Fungi, 7(11), 931.

- Juers, D. H., Hakda, S., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807.

- Sanes, J. R., Rubenstein, J. L., & Nicolas, J. F. (1986). Use of a recombinant retrovirus to study post-implantation cell lineage in mouse embryos. The EMBO journal, 5(12), 3133-3142.

Sources

- 1. β-Galactosidase Assay: Scientific Insights and Industrial Applications - Amerigo Scientific [amerigoscientific.com]

- 2. Expanding the utility of β-galactosidase complementation: piece by piece - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the applications of beta-galactosidase? | AAT Bioquest [aatbio.com]

- 4. Beta galactosidases and their potential applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDG [Fluorescein di-beta-D-galactopyranoside] *CAS#: 17817-20-8* | AAT Bioquest [aatbio.com]

- 7. abpbio.com [abpbio.com]

- 8. LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Optimization and partial purification of beta-galactosidase production by Aspergillus niger isolated from Brazilian soils using soybean residue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How is beta-galactosidase activity affected by pH and temperature? | AAT Bioquest [aatbio.com]

- 14. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic assay of fluorescein mono-beta-D-galactoside hydrolysis by beta-galactosidase: a front-face measurement for strongly absorbing fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic fluorescence measurement of fluorescein di-beta-D-galactoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

A Senior Application Scientist's Guide to Fluorogenic β-Galactosidase Substrates: A Comparative Analysis of Fluorescein mono-β-D-galactopyranoside and FDG

Introduction: Illuminating Cellular Processes with β-Galactosidase Activity

In the landscape of cellular and molecular biology, the enzymatic activity of β-galactosidase serves as a cornerstone for numerous applications, from reporter gene assays to the identification of senescent cells. The ability to sensitively and reliably detect this enzyme's activity is paramount. Fluorogenic substrates, which are converted from a non-fluorescent state to a highly fluorescent one upon enzymatic cleavage, offer a powerful tool for this purpose. This technical guide provides an in-depth comparison of two widely used fluorogenic substrates: Fluorescein mono-β-D-galactopyranoside (FMG) and Fluorescein di-β-D-galactopyranoside (FDG). As a Senior Application Scientist, my goal is to not only present the core differences between these reagents but also to provide the field-proven insights necessary to make informed decisions in experimental design and execution.

Core Tenets of this Guide

-

Expertise & Experience: We will delve into the causality behind experimental choices, moving beyond simple procedural lists to explain the "why" behind the "how."

-

Trustworthiness: The protocols and methodologies described herein are designed as self-validating systems, incorporating the necessary controls and considerations to ensure data integrity.

-

Authoritative Grounding: All mechanistic claims and protocol standards are supported by and linked to authoritative scientific literature and technical resources.

Part 1: Molecular Distinction and Mechanism of Action

At the heart of the functional differences between FMG and FDG lies their distinct molecular structures. This fundamental variance dictates their interaction with β-galactosidase and the subsequent generation of a fluorescent signal.

Fluorescein mono-β-D-galactopyranoside (FMG) , as its name implies, consists of a single galactose moiety linked to a fluorescein molecule.[1] The enzymatic action of β-galactosidase cleaves this single glycosidic bond, directly releasing the highly fluorescent fluorescein. This one-step reaction is particularly useful for enzymatic analyses where first-order kinetics are desired.[2]

Fluorescein di-β-D-galactopyranoside (FDG) , in contrast, possesses two galactose molecules attached to the fluorescein core.[3][4] The enzymatic hydrolysis of FDG is a two-step process.[5][6] First, β-galactosidase cleaves one galactose residue to yield the intermediate product, Fluorescein mono-β-D-galactopyranoside (FMG). Subsequently, a second enzymatic cleavage removes the remaining galactose moiety to release fluorescein.[5] This sequential cleavage can influence the kinetics of signal generation.

Visualizing the Enzymatic Reactions

To illustrate these distinct mechanisms, the following diagrams depict the enzymatic conversion of FMG and FDG to fluorescein.

Caption: Enzymatic cleavage of FMG by β-galactosidase.

Caption: Two-step enzymatic cleavage of FDG by β-galactosidase.

Part 2: A Comparative Analysis for Experimental Design

The choice between FMG and FDG is not arbitrary; it is a critical decision that can significantly impact the outcome and interpretation of an experiment. The following table summarizes the key quantitative and qualitative differences to guide your selection process.

| Feature | Fluorescein mono-β-D-galactopyranoside (FMG) | Fluorescein di-β-D-galactopyranoside (FDG) | Senior Scientist's Insight |

| Molecular Weight | 494.45 g/mol | 656.6 g/mol [7][8] | The lower molecular weight of FMG may offer slightly different cell permeability characteristics, though both are generally cell-permeable. |

| Reaction Kinetics | One-step cleavage, suitable for first-order kinetic studies[2] | Two-step cleavage[5] | For precise enzymatic rate determinations, FMG is the superior choice. The two-step hydrolysis of FDG can introduce complexities in kinetic modeling. |

| Sensitivity | Generally sensitive | Often considered one of the most sensitive fluorogenic substrates available.[7][9] Fluorescence-based assays with FDG can be 100 to 1000-fold more sensitive than radioisotope-based ELISAs.[7][9] | For applications requiring maximal signal amplification, such as detecting low levels of β-galactosidase expression, FDG is often preferred. |

| Applications | Enzyme kinetics, lacZ reporter assays, real-time monitoring in cell-based assays | Identifying lacZ-positive cells via fluorescence microscopy and flow cytometry, detecting senescence-associated β-galactosidase (SA-βG) activity[7][9][10] | FDG is a workhorse for applications where a robust and bright signal is paramount. Its use in senescence assays is particularly widespread. |

| Excitation/Emission (of Fluorescein product) | ~492 nm / ~520 nm[7] | ~492 nm / ~520 nm[7] | Both substrates ultimately yield the same fluorophore, fluorescein, ensuring compatibility with standard FITC filter sets on flow cytometers and fluorescence microscopes. |

Part 3: Field-Proven Experimental Protocols

The following sections provide detailed, step-by-step methodologies for utilizing FMG and FDG in common applications. These protocols are designed to be self-validating, with critical control steps highlighted.

Protocol 1: Quantifying lacZ Reporter Gene Expression using FDG and Flow Cytometry

This protocol provides a robust method for quantifying the percentage of lacZ-positive cells in a population.

I. Reagent Preparation:

-

FDG Stock Solution (10 mM): Dissolve Fluorescein di-β-D-galactopyranoside (FDG) in a small volume of DMSO and then dilute with sterile, nuclease-free water or a suitable buffer.[11] To prevent decomposition, perform dilutions on ice.[11] Store aliquots at -20°C, protected from light.

-

Staining Buffer: Phosphate-Buffered Saline (PBS) supplemented with 2% Fetal Bovine Serum (FBS) and 0.05% sodium azide (optional, for non-sterile sorting).

II. Experimental Workflow:

Caption: Workflow for lacZ reporter gene expression analysis using FDG.

III. Detailed Steps:

-

Cell Preparation: Harvest both your experimental (lacZ-transfected) and negative control (untransfected or mock-transfected) cells. Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold Staining Buffer.

-

Staining: Add the FDG working solution to your cell suspension. The optimal final concentration may need to be empirically determined but typically ranges from 1-2 mM.

-

Incubation: Incubate the cells at 37°C for 1-2 hours, protected from light. The incubation time can be optimized based on the level of β-galactosidase expression.

-

Stopping the Reaction: Transfer the cells to ice to halt the enzymatic reaction.

-

Washing: Wash the cells twice with 2 mL of ice-cold Staining Buffer to remove excess FDG.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.[12] Detect the green fluorescence in the FITC channel.[12]

IV. Self-Validating Controls and Data Analysis:

-

Unstained Control: A sample of untransfected cells without FDG to set the baseline fluorescence.

-

Negative Control: Untransfected or mock-transfected cells stained with FDG to determine background fluorescence and set the gate for positive cells.

-

Positive Control: A cell line known to express high levels of β-galactosidase, if available.

-

Gating Strategy: Gate on the viable cell population using forward and side scatter. Use the negative control to set a gate for the FDG-positive (lacZ-expressing) population.

Protocol 2: Detection of Senescence-Associated β-Galactosidase (SA-βG) using C12FDG

For senescence detection, a lipophilic derivative of FDG, 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG), is often preferred due to its enhanced cellular retention.[13][14] The assay is typically performed at a suboptimal pH of 6.0 to minimize background from endogenous lysosomal β-galactosidase in non-senescent cells.[12]

I. Reagent Preparation:

-

C12FDG Stock Solution (20 mM): Dissolve C12FDG powder in DMSO.[12][15] Aliquot and store at -20°C, protected from light.

-

Bafilomycin A1 Stock Solution (100 µM): Prepare in DMSO.[12] Bafilomycin A1 is a lysosomotropic agent used to raise the lysosomal pH to the optimal range for SA-βG detection.[12]

-

Cell Culture Medium: Pre-warmed complete culture medium.

II. Experimental Workflow:

Caption: Workflow for senescence detection using C12FDG.

III. Detailed Steps:

-

Induce Senescence: Culture your cells and treat with a senescence-inducing agent (e.g., doxorubicin, etoposide) or culture them to replicative senescence.[12] Include a non-senescent (control) cell population.

-

Lysosomal pH Adjustment: To the cultured cells, add pre-warmed complete medium containing 100 nM Bafilomycin A1.[12] Incubate for 1 hour at 37°C.[12]

-

C12FDG Staining: Add C12FDG to the medium to a final concentration of 10-33 µM.[12] Incubate for 1-2 hours at 37°C, protected from light.[12]

-

Washing: Wash the cells twice with PBS.[12]

-

Analysis:

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze as described in Protocol 1.

-

Fluorescence Microscopy: Mount the coverslips with a suitable mounting medium and image using a fluorescence microscope with a FITC filter set.[12]

-

IV. Self-Validating Controls and Data Interpretation:

-

Non-Senescent Control: Untreated, proliferating cells subjected to the same staining protocol to establish the baseline fluorescence of a non-senescent population.

-

Vehicle Control: Cells treated with the vehicle for the senescence-inducing agent.

-

Interpretation: An increase in the percentage of C12FDG-positive cells in the treated population compared to the control is indicative of induced senescence.

Conclusion: Making an Informed Choice for Your Research

Both Fluorescein mono-β-D-galactopyranoside and Fluorescein di-β-D-galactopyranoside are powerful tools for the detection of β-galactosidase activity. The selection of the appropriate substrate is contingent upon the specific experimental goals. For studies demanding precise kinetic measurements, FMG is the logical choice. Conversely, for applications requiring high sensitivity and robust signal generation, such as in reporter gene assays and the detection of cellular senescence, FDG and its derivatives often provide superior performance. By understanding the fundamental molecular differences and adhering to rigorously controlled experimental protocols, researchers can confidently harness the power of these fluorogenic substrates to illuminate a wide array of cellular processes.

References

-

ResearchGate. (n.d.). Chemical structures of fluorescein-di-b-D-galactopyranoside (FDG),.... Retrieved from [Link]

-

Anaspec. (n.d.). FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg. Retrieved from [Link]

- Debacq-Chainiaux, F., et al. (2013). A Sensitive Method to Quantify Senescent Cancer Cells. Journal of Visualized Experiments, (78), e50531.

- Plovins, A., et al. (1994). Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells. Applied and Environmental Microbiology, 60(12), 4638–4641.

-

ResearchGate. (n.d.). Protocols to detect senescence-associated beta-galactosidase (SA-??gal) activity, a biomarker of senescent cells in culture and in vivo | Request PDF. Retrieved from [Link]

-

Interchim. (n.d.). Fluorescent β-GalactosidaseGalactosidase substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of fluorescein-di-β-D-galactopyranoside (FDG) and C12-FDG as substrates for β-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells. Retrieved from [Link]

-

PubChem. (n.d.). Fluorescein-digalactoside. Retrieved from [Link]

Sources

- 1. Fluorescein mono-β-D-galactopyranoside | CymitQuimica [cymitquimica.com]

- 2. Fluorescein mono-β-D-galactopyranoside (CAS 102286-67-9) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescein-digalactoside | C32H32O15 | CID 122063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abpbio.com [abpbio.com]

- 6. Fluorescein Di-β-D-Galactopyranoside (FDG) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 7. FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg [anaspec.com]

- 8. Fluorescein di-β-D-galactopyranoside (FDG) (CAS 17817-20-8) | Abcam [abcam.com]

- 9. FDG [Fluorescein di-beta-D-galactopyranoside] *CAS#: 17817-20-8* | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. interchim.fr [interchim.fr]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Fluorescein Mono-β-D-galactopyranoside (FMG) in Biological Buffers

Abstract

Fluorescein mono-β-D-galactopyranoside (FMG) is a pivotal fluorogenic substrate for detecting β-galactosidase activity, an enzyme widely used as a reporter in molecular biology. The efficacy of assays employing FMG is critically dependent on the substrate's solubility and stability in the chosen buffer system. Spontaneous hydrolysis or poor solubility can lead to high background signals and inaccurate results. This technical guide provides an in-depth analysis of the factors governing FMG solubility and stability, offering field-proven protocols and best practices for researchers, scientists, and drug development professionals to ensure the generation of robust and reproducible data.

Introduction: The Role and Chemistry of FMG

Fluorescein mono-β-D-galactopyranoside is a non-fluorescent molecule that, upon enzymatic cleavage by β-galactosidase, releases galactose and the highly fluorescent compound, fluorescein. This reaction provides a sensitive, real-time method to quantify enzyme activity in applications ranging from lacZ reporter gene assays to cellular senescence studies.

The core challenge in using FMG lies in its chemical nature. The glycosidic bond is susceptible to spontaneous, non-enzymatic hydrolysis, particularly under suboptimal pH and temperature conditions. Furthermore, the solubility of FMG and the fluorescence of its product, fluorescein, are heavily influenced by the composition of the aqueous buffer system. Understanding these properties is not merely a technical formality but a prerequisite for designing a valid and sensitive assay.

Mechanism of Action

The enzymatic reaction is the foundation of the FMG assay. β-galactosidase catalyzes the hydrolysis of the β-glycosidic bond linking the galactose moiety to the fluorescein molecule. The release of fluorescein results in a significant increase in fluorescence, which can be monitored using a fluorometer.

Caption: Enzymatic hydrolysis of FMG by β-galactosidase.

Solubility of FMG: From Stock to Working Solution

Properly dissolving FMG is the first critical step in any experimental workflow. The molecule exists as a solid powder and must be brought into solution without inducing degradation.

Recommended Solvents

FMG exhibits good solubility in polar aprotic organic solvents but limited solubility in purely aqueous solutions.

| Solvent | Solubility | Expert Insight & Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Recommended for stock solutions. Use anhydrous DMSO to minimize water content, which can cause premature hydrolysis during storage. DMSO is also compatible with most cell-based assays at low final concentrations (<0.5%). |

| Ethanol | Moderate | Soluble in ethanol, but less commonly used for stock solutions compared to DMSO. Can be an alternative if DMSO is incompatible with the experimental system. |

| Water | Low to Moderate | While FMG is soluble in water, achieving high concentrations for a stock solution is difficult and not recommended due to lower stability. Direct dissolution in aqueous buffers is typically done from a concentrated organic stock. |

Protocol: Preparation of a Concentrated FMG Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most applications.

Materials:

-

Fluorescein mono-β-D-galactopyranoside (MW: 494.45 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Pre-warm FMG: Allow the vial of FMG powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Weigh FMG: Accurately weigh out 5 mg of FMG powder and place it into a sterile microcentrifuge tube. Perform this step in a low-humidity environment if possible.

-

Add Solvent: Add 1.011 mL of anhydrous DMSO to the tube containing the FMG powder.

-

Causality: The specific volume is calculated to achieve a 10 mM concentration (Mass / MW = Moles; Moles / Volume = Molarity).

-

-

Dissolve: Vortex the solution for 2-3 minutes until the powder is completely dissolved. Avoid heating or ultrasonication, as these methods can accelerate decomposition.[1]

-

Aliquot and Store: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in amber tubes.

-

Trustworthiness: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the substrate. Amber tubes protect the light-sensitive compound during storage.

-

-

Storage: Store the aliquots at -20°C, protected from light.[2] Under these conditions, the stock solution is stable for several months.

Stability of FMG: Preserving Substrate Integrity

The stability of FMG in your final assay buffer is paramount. Spontaneous hydrolysis increases the background signal, reducing the assay's signal-to-noise ratio and overall sensitivity.

The Critical Role of pH

The pH of the buffer has a dual effect on the assay: it influences the rate of spontaneous FMG hydrolysis and dictates the fluorescence quantum yield of the product, fluorescein.

-

FMG Stability: The glycosidic bond of FMG is more susceptible to acid- and base-catalyzed hydrolysis. Neutral pH ranges (6.0-8.0) are generally preferred to minimize this spontaneous breakdown.

-

Fluorescein Fluorescence: The fluorescence of the hydrolyzed product, fluorescein, is highly pH-dependent. The dianion form, which predominates at pH values above 8.0, is the most intensely fluorescent species. Below pH 7, fluorescence drops significantly as the monoanion and neutral forms become more prevalent.[3][4]

This creates an experimental paradox: the optimal pH for β-galactosidase activity is often slightly acidic to neutral (pH 6.0-7.5), while the optimal pH for detecting the product is alkaline (pH > 8.0).[5][6] This is why many endpoint assays utilize a "stop buffer" with a high pH to halt the reaction and maximize the fluorescent signal.

Influence of Temperature and Light

-

Temperature: Higher temperatures accelerate the rate of all chemical reactions, including spontaneous hydrolysis. Therefore, FMG solutions should be kept on ice during experimental setup.[1] Long-term storage must be at -20°C or lower.

-

Light: Both FMG and its product, fluorescein, are photosensitive. Exposure to light can lead to photobleaching of the fluorescein product and potential degradation of the parent compound. All solutions should be stored in the dark, and experiments should be conducted with minimal light exposure.[7]

| Factor | Effect on Stability | Recommendation |

| pH | Increased hydrolysis at very low or high pH. | Use buffers in the pH 6.5-7.5 range for the enzymatic reaction. |

| Temperature | Increased hydrolysis at higher temperatures. | Prepare and store solutions at ≤4°C. Store long-term at -20°C. |

| Light | Potential for photodegradation and photobleaching. | Store in amber tubes or protect from light. |

| Buffer Components | Generally inert, but avoid strongly nucleophilic or catalytic species. | Standard biological buffers (PBS, Tris, HEPES) are generally safe. |

Experimental Design and Buffer Selection

Choosing the right buffer is a balance between maintaining enzyme activity and ensuring substrate stability.

Caption: Decision workflow for selecting an appropriate buffer system.

Protocol: Kinetic Assessment of FMG Stability

This protocol provides a self-validating system to determine the rate of spontaneous FMG hydrolysis in your chosen buffer before committing to a full experiment.

Sources

- 1. interchim.fr [interchim.fr]

- 2. FLUORESCEIN MONO-BETA-D-GALACTOPYRANOSIDE CAS#: 102286-67-9 [m.chemicalbook.com]

- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. How is beta-galactosidase activity affected by pH and temperature? | AAT Bioquest [aatbio.com]

- 6. Factors influencing beta-galactosidase activity of Aeromonas caviae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.aatbio.com [docs.aatbio.com]

A Tale of Two Substrates: A Technical Guide to FMG and X-gal for β-Galactosidase Detection

For decades, the venerable blue-white screen, powered by the chromogenic substrate X-gal, has been a cornerstone of molecular biology, a simple yet powerful tool for identifying recombinant bacterial colonies.[1][2] However, the evolving demands of modern research—for greater sensitivity, precise quantification, and high-throughput capabilities—have spurred the adoption of alternative substrates. Among these, the fluorogenic substrate Fluorescein di-β-D-galactopyranoside (FMG) has emerged as a compelling counterpart to its chromogenic cousin. This guide provides an in-depth technical comparison of FMG and X-gal, offering researchers, scientists, and drug development professionals the insights needed to select the optimal substrate for their β-galactosidase-based assays.

The Fundamental Distinction: Chromogenic vs. Fluorogenic Detection

At the heart of the comparison between X-gal and FMG lies the fundamental difference in their detection modalities. X-gal is a chromogenic substrate , meaning its enzymatic cleavage by β-galactosidase results in a colored product.[3][4] Conversely, FMG is a fluorogenic substrate , and its enzymatic processing yields a fluorescent molecule.[5] This distinction has profound implications for assay sensitivity, quantification, and the types of applications for which each substrate is best suited.[6][7]

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is a colorless compound that, upon hydrolysis by β-galactosidase, releases galactose and a 5-bromo-4-chloro-3-hydroxyindole intermediate.[8] This intermediate then spontaneously dimerizes and is oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue, insoluble precipitate.[4][8] This localized blue color is the hallmark of X-gal-based assays.[2]

FMG (Fluorescein di-β-D-galactopyranoside) , on the other hand, is a non-fluorescent molecule. β-galactosidase sequentially hydrolyzes the two galactose moieties, first producing the intermediate fluorescein monogalactoside (FMG) and finally releasing the highly fluorescent molecule, fluorescein.[9][10] The resulting fluorescence can be measured using a fluorometer, fluorescence microscope, or flow cytometer.[5][11]

Head-to-Head Comparison: FMG vs. X-gal

To aid in the selection process, the following table summarizes the key characteristics of FMG and X-gal.

| Feature | FMG (Fluorescein di-β-D-galactopyranoside) | X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) |

| Detection Method | Fluorogenic (fluorescence) | Chromogenic (colorimetric) |

| Product | Soluble, highly fluorescent fluorescein | Insoluble, blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo) |

| Sensitivity | High (100 to 1000-fold more sensitive than radioisotope-based ELISAs)[10][11] | Moderate |

| Quantification | Readily quantifiable, linear signal over a wide dynamic range | Difficult to quantify accurately due to the insoluble, precipitating nature of the product[12] |

| High-Throughput Screening | Highly suitable for automated, microplate-based assays | Less suitable due to the need for imaging and potential for signal saturation |

| Live-Cell Imaging | Suitable for detecting β-galactosidase expression in living cells[10][11] | Generally used for fixed cells or tissues due to the insoluble precipitate |

| Instrumentation | Requires a fluorescence detector (fluorometer, fluorescence microscope, flow cytometer)[13] | Can be visualized with a standard light microscope[7] |

| Common Applications | Quantitative enzyme assays, high-throughput screening, flow cytometry, live-cell imaging | Blue-white screening, histochemical staining of tissues and cells, reporter gene assays[1][3][4] |

Mechanistic Pathways: A Visual Representation

The enzymatic reactions of FMG and X-gal can be visualized to better understand their distinct mechanisms.

Caption: Enzymatic hydrolysis of FMG by β-galactosidase.

Caption: Enzymatic cleavage of X-gal and subsequent formation of the blue precipitate.

Experimental Protocols: A Practical Guide

The choice of protocol is critical for obtaining reliable and reproducible results. Below are detailed, step-by-step methodologies for both FMG and X-gal based β-galactosidase assays.

Protocol 1: Quantitative Fluorogenic β-Galactosidase Assay Using FMG in Cell Lysates

This protocol is designed for the quantitative measurement of β-galactosidase activity in a 96-well plate format, ideal for high-throughput applications.

Materials:

-

FMG stock solution (e.g., 2 mM in DMSO, store at -20°C protected from light)[5]

-

Cell lysis buffer (e.g., Reporter Lysis Buffer)

-

96-well black, clear-bottom microplate

-

Fluorometer with excitation at ~485 nm and emission at ~535 nm[5]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture and Lysis:

-

Plate and treat cells as required for your experiment in a standard culture plate.

-

Wash the cells once with PBS.

-

Lyse the cells directly in the wells by adding an appropriate volume of cell lysis buffer. Incubate according to the lysis buffer manufacturer's instructions (typically 15 minutes at room temperature with gentle shaking).

-

-

Assay Preparation:

-

Transfer 20-50 µL of cell lysate to each well of the 96-well black microplate.

-

Prepare a reaction buffer (e.g., PBS with 1 mM MgCl₂).

-

Prepare the FMG working solution by diluting the FMG stock solution in the reaction buffer to the desired final concentration (e.g., 100 µM). Protect from light.

-

-

Enzymatic Reaction and Measurement:

-

Add 100 µL of the FMG working solution to each well containing cell lysate.

-

Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes), protected from light. The incubation time may need to be optimized based on the level of β-galactosidase expression.

-

Measure the fluorescence intensity using a fluorometer with excitation at approximately 485 nm and emission at approximately 535 nm.[5]

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only lysis buffer and FMG working solution.

-

Normalize the fluorescence values to the protein concentration of the cell lysates, if necessary.

-

Protocol 2: Histochemical Staining of β-Galactosidase Activity Using X-gal in Cultured Cells

This protocol is suitable for the qualitative visualization of β-galactosidase expression in fixed, cultured cells.

Materials:

-

X-gal stock solution (e.g., 20 mg/mL in N,N-dimethylformamide (DMF), store at -20°C protected from light)[4][14]

-

Fixation solution (e.g., 0.05% glutaraldehyde in PBS)[15]

-

X-gal staining solution:

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Fixation:

-

Wash cells grown on coverslips or in culture dishes twice with PBS.

-

Fix the cells by adding the fixation solution and incubating for 10-15 minutes at room temperature.[15]

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare the X-gal working solution by diluting the X-gal stock solution 1:40 into the X-gal staining solution.[14] It is crucial to add the X-gal stock to the pre-warmed (37°C) staining solution to prevent precipitation.[14][16]

-

Aspirate the final PBS wash and add a sufficient volume of the X-gal working solution to cover the cells.

-

Incubate the cells at 37°C in a humidified chamber for 1 to 24 hours, protected from light.[14] The incubation time will depend on the level of β-galactosidase expression. Monitor the development of the blue color periodically.

-

-

Visualization:

-

Once the desired staining intensity is achieved, remove the X-gal working solution and wash the cells twice with PBS.

-

The cells can be stored in PBS at 4°C, protected from light.

-

Visualize the blue-stained cells using a standard light microscope. For documentation, images can be captured.

-

Causality in Experimental Choices and Self-Validating Systems

Why use a fluorogenic substrate for quantitative studies? The soluble nature of the fluorescent product from FMG allows for a homogenous distribution in the assay well, leading to a more accurate and reproducible measurement of enzyme activity.[17] In contrast, the insoluble precipitate from X-gal can lead to localized "hot spots" of color, making accurate spectrophotometric quantification challenging.[12]

Why is fixation important for X-gal staining? Fixation with agents like glutaraldehyde cross-links proteins, preserving cellular morphology and preventing the diffusion of β-galactosidase, which is crucial for the localized precipitation of the blue product.[15] However, over-fixation can inactivate the enzyme, so the fixation time is a critical parameter to optimize.

Self-Validating Controls: For any β-galactosidase assay, it is imperative to include proper controls. A negative control (e.g., untransfected cells or cells transfected with a vector lacking the lacZ gene) is essential to determine the background signal. A positive control (e.g., cells known to express β-galactosidase or purified β-galactosidase enzyme) validates that the assay components are working correctly.

Conclusion: Selecting the Right Tool for the Job

Both FMG and X-gal are powerful tools for detecting β-galactosidase activity, each with its own set of strengths and ideal applications. X-gal remains a simple, cost-effective, and reliable method for qualitative assessments, particularly in the context of blue-white screening and histochemical staining.[1][3] However, for researchers requiring high sensitivity, precise quantification, and high-throughput capabilities, FMG offers a superior alternative.[10][11] By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select the substrate that best aligns with their experimental goals, ensuring the generation of robust and meaningful data.

References

- What are the applications of X - GAL? - Blog - HUI BAI YI. (2025, June 17).

- The Science Behind X-Gal: Mechanisms and Applications in Biological Research. (n.d.).

- X-gal - Grokipedia. (n.d.).

- X-Gal - Biosynth. (n.d.).

- X-gal - Wikipedia. (n.d.).

- A Simple Quantitative Assay for Measuring β‐Galactosidase Activity Using X‐Gal in Yeast‐Based Interaction Analyses | Request PDF - ResearchGate. (n.d.).

- X-Gal Staining Protocol for beta-Galactosidase - IHC WORLD. (2024, January 26).

- Fluorescein di(β-D-galactopyranoside) (FDG) | β-galactosidase Fluorogenic Substrate | MedChemExpress. (n.d.).

- Fluorogenic and chromogenic enzyme substrates in culture media and identification tests - PubMed. (n.d.).

- Fluorescent vs. Chromogenic Detection in Immunohistochemistry - Bioss Antibodies. (2018, January 12).

- β-galactosidase Staining Protocol: X-gal Method - Studylib. (n.d.).

- X-Gal, 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside - GenDEPOT. (n.d.).

- Chromogenic and Fluorescent detection: differences and uses - St John's Laboratory. (n.d.).

- Detection and amplification systems - Abcam. (n.d.).

- LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC - PubMed Central. (n.d.).

- Staining for beta-galactosidase activity - McManus Lab. (n.d.).

- A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed. (n.d.).

- Detection Assays for Proteins: Chromogenic vs Chemiluminescent vs Flu - GoldBio. (n.d.).

- X-Gal; 5-bromo-4-chloro-3-indolyl-ß-D-galactopyranoside - Cepham Life Sciences. (n.d.).

- FDG (Fluorescein di-β-D-galactopyranoside). (n.d.).

- Biotechnology in Molecular Biology: Applications for Functional Genomics and Gene Editing. (n.d.).

- FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg - Anaspec. (n.d.).

- FDG [Fluorescein di-beta-D-galactopyranoside] *CAS#: 17817-20-8 - AAT Bioquest. (n.d.).

- Fluorescein di(β-D-galactopyranoside) Dyes chemical. (n.d.).

- A rapid enzyme assay for beta-galactosidase using optically gated sample introduction on a microfabricated chip - PubMed. (n.d.).

Sources

- 1. What are the applications of X - GAL? - Blog [hbynm.com]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. biosynth.com [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]